![molecular formula C19H18ClN3O2S B2408425 4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392242-07-8](/img/structure/B2408425.png)
4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, has been reported . The process involves six steps starting from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently undergoes hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to yield the final sulfonamide derivatives .Scientific Research Applications
- Application : Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This advancement enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : These derivatives exhibit antiviral activity and may serve as potential candidates for drug development against viral infections .
Organic Synthesis: Pinacol Boronic Esters
Antiviral Activity: 5-(4-Chlorophenyl)-1,3,4-thiadiazole Derivatives
Chemical Reactions: 4-Butoxy-N-phenylbenzenecarbohydrazonoyl Chloride
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes in the target’s function . This interaction often results in the inhibition or activation of the target, leading to the observed biological activity .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, often related to the biological activities mentioned above .
Result of Action
Similar compounds have been found to exhibit a variety of effects at the molecular and cellular level, often related to their biological activities .
properties
IUPAC Name |
4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-3-12-25-16-10-6-13(7-11-16)17(24)21-19-23-22-18(26-19)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNVAAPVXPSRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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